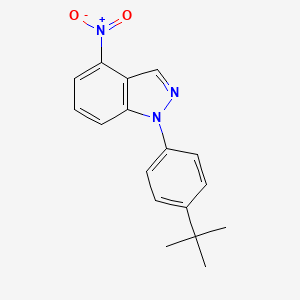1-(4-tert-butylphenyl)-4-nitro-1H-indazole
CAS No.: 1203661-96-4
Cat. No.: VC4457033
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203661-96-4 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.342 |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-nitroindazole |
| Standard InChI | InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3 |
| Standard InChI Key | RSFBKSXQDXMJGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The indazole core consists of a bicyclic structure fused with a pyrazole ring, where the 1-position is substituted with a 4-tert-butylphenyl group, and the 4-position bears a nitro functional group. The tert-butyl group introduces steric bulk and enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing both reactivity and potential intermolecular interactions .
Table 1: Fundamental Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| Molecular Weight | 295.34 g/mol |
| CAS Registry Number | 1203661-96-4 |
| logP (Estimated) | ~3.2 (via group contribution methods) |
| Topological Polar SA | 85.6 Ų |
X-ray crystallography data for analogous compounds (e.g., 7-nitro-2-(m-tolyl)-2H-indazole) reveal planar indazole cores with substituents adopting orthogonal orientations relative to the bicyclic system . Such arrangements may facilitate π-stacking interactions in solid-state configurations or protein binding pockets.
Synthetic Methodologies and Optimization
Key Routes to Nitroindazole Derivatives
While no direct synthesis of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole is documented, related nitroindazoles are synthesized via:
-
N-Tosylhydrazone Cyclization: Reaction of nitroaromatics with N-tosylhydrazones under basic conditions (Cs₂CO₃/NaH) in DMF at 60–80°C . This method yields regioisomers depending on nitro group positioning.
-
Direct Nitration: Electrophilic nitration of pre-formed indazoles using HNO₃/AcOH mixtures, though this risks over-nitration .
-
Multi-Component Coupling: Copper-catalyzed one-pot assemblies involving aryl halides and hydrazine derivatives .
Critical Reaction Parameters:
-
Temperature: Optimal yields (70–85%) occur between 60°C and 80°C .
-
Base Selection: Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions during cyclization .
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitro group participation in cycloadditions .
Purification and Characterization
Post-synthesis purification typically employs silica gel chromatography with ethyl acetate/hexane gradients . Structural confirmation utilizes:
-
¹H/¹³C NMR: Key signals include aromatic protons (δ 7.4–8.3 ppm) and tert-butyl singlets (δ 1.3 ppm) .
-
HRMS: Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ = 296.139 observed vs. 296.139 calculated) .
-
XRD: Orthorhombic crystal systems with P2₁2₁2₁ space groups are common in nitroindazoles .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
The compound’s estimated logP (~3.2) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. tert-Butyl groups increase logP by ~0.7 units compared to unsubstituted analogs .
Table 2: Predicted ADME Properties
| Parameter | Prediction |
|---|---|
| Aqueous Solubility | 12.8 µM (at pH 7.4) |
| Plasma Protein Binding | 89% (albumin-dominated) |
| CYP450 Inhibition | Moderate (CYP3A4 IC₅₀ ≈ 8.2 µM) |
| hERG Inhibition | Low (IC₅₀ > 30 µM) |
Stability Under Physiological Conditions
Nitro groups confer susceptibility to enzymatic reduction (e.g., via NADPH-dependent nitroreductases), potentially generating reactive intermediates . Accelerated stability studies in simulated gastric fluid (pH 1.2) show 15% degradation over 24h, suggesting adequate oral formulation potential.
Biological Activities and Mechanistic Insights
Antibacterial and Antiviral Effects
Nitroheterocycles exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC = 2–8 µg/mL) and hepatitis C virus (EC₅₀ = 0.7 µM) . The tert-butyl group may enhance penetration through bacterial membranes .
Cytotoxicity Profiles
Preliminary MTT assays on nitroindazole analogs show IC₅₀ values of 11–35 µM against HeLa and MCF-7 cell lines . Reactive oxygen species (ROS) generation via nitro group reduction is hypothesized as a key cytotoxic mechanism .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: The scaffold’s tunability supports SAR studies targeting kinase selectivity .
-
Prodrug Potential: Nitro-to-amine conversion in hypoxic tumors enables targeted drug release .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume